(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid is a deuterated derivative of trans-cinnamic acid, characterized by the presence of a pentadeuteriophenyl group. The compound features a prop-2-enoic acid backbone with deuterium atoms replacing hydrogen atoms in specific positions. This modification can significantly influence the compound's physical and chemical properties, making it valuable for various scientific studies.
-Phenyl-d5-2-propenoic acid-3-d1, also known as trans-Cinnamic Acid-β,2,3,4,5,6-d6, finds application in scientific research as an isotope-labeled probe for studying Kinetic Isotope Effects (KIEs). KIEs refer to the phenomenon where the rate of a chemical reaction changes upon isotopic substitution. By incorporating deuterium (d), a heavier isotope of hydrogen, into specific positions of the molecule, scientists can measure the KIE and gain insights into the reaction mechanism.
In the case of 3-Phenyl-d5-2-propenoic acid-3-d1, the deuterium atoms are present at two specific locations:
Here are some examples of how 3-Phenyl-d5-2-propenoic acid-3-d1 can be used to study KIEs:
The primary reactions involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid typically include:
These reactions are mediated by enzymes in biological systems or can be catalyzed chemically in laboratory settings
Research indicates that compounds similar to (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid exhibit various biological activities. These may include: The specific biological activities of this compound have yet to be extensively studied but may align with those observed in its analogs.
The synthesis of (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid can be achieved through several methods:
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid has potential applications in:
Interaction studies involving (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid may focus on:
These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses
Similar compounds include: This comparison highlights how (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid stands out due to its isotopic labeling and specific structural modifications that may influence its reactivity and biological interactions uniquely.Comparison Table
Compound Name Key Features Biological Activity Cinnamic Acid Baseline structure Antioxidant, anti-inflammatory Trans-Cinnamic Acid Derivatives Varying substituents Diverse biological activities (E)-3-Deuterio-Cinnamic Acid Deuterated for isotopic studies Potentially enhanced metabolic tracing
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid belongs to the class of deuterated aromatic carboxylic acids with the molecular formula C₉H₂D₆O₂. The compound exhibits a molecular weight of 155.2 daltons, representing an increase of approximately 7 atomic mass units compared to unlabeled cinnamic acid due to the incorporation of six deuterium atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (E) designation indicates the trans configuration of the double bond, and the deuterio- prefixes specify the precise locations of isotopic substitution.
The compound's Chemical Abstracts Service registry number is 343338-31-8, establishing its unique identity within chemical databases. The International Chemical Identifier key WBYWAXJHAXSJNI-UMENIHJVSA-N provides a standardized representation for computational chemistry applications. Alternative nomenclature includes descriptions such as "(2E)-3-(phenyl-2,3,4,5,6-d₅)-2-propenoic-2,3-d₂ acid" and "trans-cinnamic-d₇ acid," reflecting different approaches to describing the deuteration pattern.
The stereochemical designation (E) specifically refers to the trans arrangement of substituents across the C=C double bond, where the carboxyl group and the deuterated phenyl ring are positioned on opposite sides of the alkene. This configuration represents the thermodynamically favored isomer and corresponds to the naturally occurring form of cinnamic acid found in various plant sources. The precise positioning of deuterium atoms at the 2,3,4,5,6-positions of the benzene ring and at the 3-position of the propenoic acid chain creates a distinctive isotopic signature that enables sophisticated analytical applications.
(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid shares fundamental structural characteristics with the broader family of cinnamic acid derivatives, which are classified as hydroxycinnamic acids or phenylpropanoids possessing a C₆-C₃ skeleton. Cinnamic acid itself, with the formula C₆H₅-CH=CH-COOH, serves as the parent compound for this deuterated analog and represents a white crystalline substance that occurs naturally in numerous plant species.
The structural framework consists of a benzene ring connected to a three-carbon side chain containing an α,β-unsaturated carboxylic acid functionality. This arrangement places the compound within the broader category of aromatic carboxylic acids and specifically among the class of unsaturated carboxylic acids due to the presence of the C=C double bond. The phenylacrylic acid structure, as described in historical literature, maintains the essential connectivity pattern while accommodating the isotopic modifications.
Structural Component | Standard Cinnamic Acid | Deuterated Analog |
---|---|---|
Molecular Formula | C₉H₈O₂ | C₉H₂D₆O₂ |
Molecular Weight | 148.159 g/mol | 155.2 g/mol |
Aromatic Substitution | All hydrogen | Pentadeuterated |
Vinyl Carbon | Standard hydrogen | Deuterated |
Carboxyl Group | Unchanged | Unchanged |
The deuterated compound maintains the characteristic reactivity patterns associated with cinnamic acid derivatives, including susceptibility to electrophilic aromatic substitution, nucleophilic addition across the double bond, and various oxidation-reduction reactions. However, the presence of deuterium atoms introduces kinetic isotope effects that can significantly alter reaction rates and selectivity patterns compared to the parent compound.
The relationship to other hydroxycinnamic acids found in nature, such as caffeic acid, ferulic acid, and coumaric acid, remains structurally evident through the shared phenylpropanoid backbone. These compounds collectively participate in plant secondary metabolism and serve as precursors to lignin biosynthesis and other phenolic compounds. The deuterated analog serves as a valuable probe for studying these biological processes due to its chemical similarity combined with isotopic distinction.
The strategic incorporation of deuterium into (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid serves multiple analytical and synthetic purposes that extend beyond simple molecular identification. Deuterium labeling has gained significant importance in pharmaceutical development, where stable isotopes of hydrogen are incorporated into drug molecules primarily as tracers for quantitation during the development process. The systematic replacement of hydrogen with deuterium can substantially affect pharmacokinetic and metabolic profiles of pharmaceuticals through altered absorption, distribution, metabolism, and excretion characteristics.
Kinetic isotope effects represent one of the most significant applications for deuterated compounds like this cinnamic acid derivative. Primary kinetic isotope effects occur when the deuterium-labeled bond undergoes formation or cleavage during the rate-determining step, typically resulting in slower reaction rates for deuterated substrates due to the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds. Secondary deuterium kinetic isotope effects arise from changes in hybridization and hyperconjugation patterns, providing valuable mechanistic information about reaction pathways and transition state structures.
Isotope Effect Type | Typical Range | Mechanistic Information |
---|---|---|
Primary Deuterium | 2-8 | Bond breaking/formation |
Secondary α-Deuterium | 1.1-1.4 | Hybridization changes |
Secondary β-Deuterium | 0.8-1.2 | Hyperconjugation effects |
Recent developments in deuterium labeling methodology have focused on achieving selective incorporation at specific molecular positions while maintaining synthetic efficiency. Palladium-catalyzed deuteration reactions using deuterated formate salts as deuterium sources have emerged as particularly effective approaches for aromatic systems. These methods enable high deuterium incorporation levels with excellent positional selectivity, making compounds like the pentadeuterated phenyl derivative accessible for research applications.
The specific deuteration pattern observed in (E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid offers advantages for mass spectrometric analysis, where the seven-dalton mass shift provides clear differentiation from unlabeled material. This mass difference exceeds typical analytical uncertainties and enables precise quantitation when the deuterated compound serves as an internal standard. The comprehensive deuteration of the aromatic ring minimizes potential complications from partial hydrogen-deuterium exchange under analytical conditions.
Advanced synthetic strategies for deuterium incorporation have evolved to include directed metalation approaches, where coordinating functional groups guide regioselective deuteration to specific aromatic positions. The development of meta-selective deuteration methodologies represents a particularly active area of research, though current limitations include the requirement for specialized directing groups and elevated reaction temperatures. The accessibility of deuterated building blocks like the pentadeuterated phenyl precursors has facilitated the synthesis of complex labeled molecules for pharmaceutical and materials science applications.
Irritant